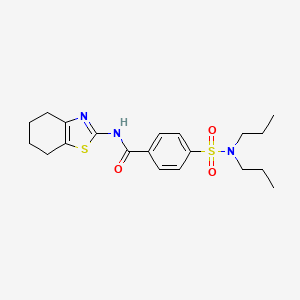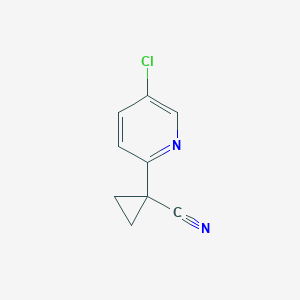![molecular formula C20H24N2O2 B2633631 2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide CAS No. 2418716-12-6](/img/structure/B2633631.png)
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide typically involves the cyclization of haloamines and amino alcohols. One common method is the intramolecular nucleophilic substitution reaction, where an amine functional group displaces an adjacent halide to generate the aziridine ring . Industrial production methods often involve the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where one substituent is replaced by another.
Common reagents and conditions used in these reactions include organic azides, iodosobenzene diacetate, and sulfonamides . Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives are of interest in medicinal chemistry due to their potential antitumor activity.
Polymer Chemistry: The compound can be used as a building block for polyamines through anionic and cationic ring-opening polymerization.
Antibacterial and Antimicrobial Coatings: Polymers derived from aziridines have applications in antibacterial and antimicrobial coatings.
CO2 Adsorption and Chelation: The compound can be used in materials templating and CO2 adsorption.
Non-Viral Gene Transfection:
Mechanism of Action
The mechanism of action of 2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide involves the interaction of the aziridine ring with various molecular targets. The aziridine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or polymer chemistry.
Comparison with Similar Compounds
2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide can be compared with other aziridine derivatives, such as:
Mitomycin C: An aziridine used as a chemotherapeutic agent due to its antitumor activity.
Porfiromycin: Another aziridine derivative with similar applications in cancer treatment.
Azinomycin B: Known for its antitumor properties.
Properties
IUPAC Name |
2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)12-22-13-17(22)14-24-19-11-7-6-10-18(19)20(23)21-16-8-4-3-5-9-16/h3-11,15,17H,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUHCGLWYTXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2633549.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2633551.png)
![(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide](/img/structure/B2633553.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633554.png)
![4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene](/img/structure/B2633555.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2633559.png)
![2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol](/img/structure/B2633561.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633563.png)


![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2633567.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2633568.png)
![(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2633570.png)
![Ethyl 4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B2633571.png)
